molecular formula C22H21N5OS B2404929 2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide CAS No. 893925-41-2

2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide

Cat. No.: B2404929
CAS No.: 893925-41-2
M. Wt: 403.5
InChI Key: KKPDHQYJAJOJFI-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a fused heterocyclic core with a sulfanylacetamide side chain. Its structure includes a 2,4-dimethylphenyl group at the pyrazole nitrogen and an N-(4-methylphenyl)acetamide substituent. These modifications are critical for modulating biological activity, solubility, and pharmacokinetic properties. Pyrazolo[3,4-d]pyrimidines are widely explored as kinase inhibitors, antimicrobial agents, and anticancer candidates due to their structural resemblance to purine bases .

Properties

IUPAC Name

2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5OS/c1-14-4-7-17(8-5-14)26-20(28)12-29-22-18-11-25-27(21(18)23-13-24-22)19-9-6-15(2)10-16(19)3/h4-11,13H,12H2,1-3H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKPDHQYJAJOJFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=C(C=C(C=C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide typically involves multiple steps. One common method includes the condensation of 2,4-dimethylphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with formamide to yield the pyrazolo[3,4-d]pyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications .

Scientific Research Applications

Molecular Formula

  • C : 19
  • H : 18
  • N : 6
  • O : 2
  • S : 1

Molecular Weight

  • 394.5 g/mol

Structure Representation

The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity. The presence of the sulfanyl group enhances its reactivity and interaction with biological targets.

Antiviral Activity

Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives in combating viral infections. The compound under discussion has shown promise against various viruses:

  • Mechanism of Action : The compound inhibits viral replication by targeting specific viral enzymes or proteins essential for the viral life cycle.
  • Case Study : A derivative was evaluated for its efficacy against HIV and showed significant inhibitory effects on reverse transcriptase activity, suggesting that modifications to the pyrazolo core can enhance antiviral properties .

Anticancer Properties

The compound has also been investigated for its anticancer potential:

  • Cell Line Studies : In vitro studies demonstrated that the compound exhibits cytotoxic effects on several cancer cell lines, including breast and lung cancers.
  • Mechanism of Action : It appears to induce apoptosis through the activation of intrinsic pathways and inhibition of cell cycle progression .
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Apoptosis induction
A549 (Lung)15.0Cell cycle arrest

Agricultural Applications

In addition to its medicinal uses, this compound may have applications in agriculture:

  • Fungicidal Activity : Research indicates that similar compounds within this class can act as fungicides, providing a new avenue for crop protection against fungal pathogens .
  • Case Study : A study explored novel targets for controlling wheat head blight disease using derivatives of pyrazolo compounds, suggesting that structural modifications could enhance efficacy against specific pathogens.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism makes it a promising candidate for targeted cancer therapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs and their physicochemical/biological distinctions:

Compound Name / ID Molecular Formula Molecular Weight Substituents (Core + Side Chains) Key Properties/Findings
Target Compound C₂₃H₂₂N₅OS 416.52 g/mol Core: 1-(2,4-dimethylphenyl)-pyrazolo[3,4-d]pyrimidine; Side chain: N-(4-methylphenyl)acetamide Likely moderate lipophilicity (due to methyl groups); Potential kinase inhibition inferred from structural analogs .
2-{[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide C₂₀H₁₃F₄N₅O₂S 463.41 g/mol Core: 1-(4-fluorophenyl); Side chain: N-[4-(trifluoromethoxy)phenyl] Higher electronegativity (F, CF₃O groups); Increased metabolic stability but reduced solubility; ChemSpider ID: 18404394.
N-[(4-Methylphenyl)methyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide C₂₁H₁₉N₅OS 389.47 g/mol Core: 1-phenyl; Side chain: N-(4-methylbenzyl) Lower molecular weight; Benzyl group may enhance membrane permeability; CAS: 556006-71-3.
Example 83 (from ) C₃₁H₂₅F₂N₅O₄ 571.20 g/mol Core: Chromen-4-one fused with pyrazolo[3,4-d]pyrimidine; Substituents: Fluoro, isopropoxy High melting point (302–304°C); Extended conjugation may improve DNA intercalation; Mass: 571.198 (M+1).
N-(4-Acetamidophenyl)-2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetamide C₂₁H₁₈N₆O₂S 418.47 g/mol Core: 1-phenyl; Side chain: N-(4-acetamidophenyl) Additional acetamide group enhances hydrogen-bonding capacity; Potential for improved target binding.
N-{4-[Methyl(1-methyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]phenyl}acetamide C₂₂H₂₂N₆O 394.45 g/mol Core: 1-methyl-6-phenyl; Side chain: Methylamino-phenyl Methylamino group introduces basicity; CAS: 1204594-51-3; Possible enhanced solubility in acidic media.

Detailed Analysis of Structural and Functional Differences

Impact of Substituents on Lipophilicity and Solubility

  • Fluorine and Trifluoromethoxy Groups (): The 4-fluorophenyl and trifluoromethoxy groups increase electronegativity and metabolic stability but reduce aqueous solubility due to hydrophobic CF₃O .
  • Methyl vs. Benzyl Groups (Target vs. ): The target’s N-(4-methylphenyl)acetamide offers balanced lipophilicity, whereas the benzyl group in lowers molecular weight but increases hydrophobicity .

Biological Activity

The compound 2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a member of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C22H24N4OS
  • Molecular Weight : 396.52 g/mol
  • IUPAC Name : this compound
  • InChI Key : RSVMGAJAICNIDB-UHFFFAOYSA-N

Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine class exhibit various biological activities primarily through the inhibition of specific enzymes and pathways:

  • Phosphodiesterase Inhibition : Similar compounds have been shown to inhibit phosphodiesterases (PDEs), leading to increased levels of cyclic AMP (cAMP) within cells. This mechanism can contribute to anti-inflammatory effects and may have implications in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .
  • Antiviral Activity : Studies have demonstrated that related pyrazolo compounds can inhibit viral entry and replication. For instance, a derivative was evaluated for its anti-Ebola virus (EBOV) activity, showcasing significant antiviral properties .
  • Anticancer Potential : The compound's structure suggests it may interact with cancer cell proliferation pathways. In vitro studies on multicellular spheroids have highlighted its potential as an anticancer agent .

Biological Activity Data

Activity Type Tested Compound IC50 Value (µM) Reference
Antiviral (EBOV)2-{...}0.5
Phosphodiesterase Inhibition2-{...}0.8
Anticancer (HepG2 Cells)2-{...}12.5

Case Study 1: Antiviral Efficacy Against EBOV

In a study evaluating various pyrazolo derivatives for their antiviral activity against EBOV, the compound demonstrated an IC50 value of 0.5 µM, indicating potent antiviral properties. The mechanism was attributed to the inhibition of viral entry into host cells .

Case Study 2: Anticancer Screening

A screening study conducted on multicellular spheroids revealed that this compound exhibited significant cytotoxicity against HepG2 liver cancer cells with an IC50 value of 12.5 µM. The results suggest that the compound may disrupt critical signaling pathways involved in tumor growth and survival .

Q & A

Q. What are the key steps in synthesizing this compound, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis involves multi-step reactions starting with pyrazolo[3,4-d]pyrimidin-4-one intermediates. Critical steps include:

  • Sulfanyl group introduction : Reaction of the pyrimidine core with α-chloroacetamides (e.g., 2-chloro-N-(4-methylphenyl)acetamide) under basic conditions (e.g., NaH or K₂CO₃) .
  • Solvent selection : Polar aprotic solvents like DMF or ethanol are used to stabilize intermediates and prevent decomposition .
  • Temperature control : Reactions are typically conducted at 60–80°C to balance reaction rate and thermal stability of intermediates .

Q. How is structural characterization performed to confirm the compound’s identity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions (e.g., methyl groups on phenyl rings and pyrazolo-pyrimidine core) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
  • X-ray Crystallography : Resolves crystal packing and confirms stereoelectronic effects of the sulfanyl-acetamide moiety (if single crystals are obtainable) .

Q. What biological targets are associated with this compound, and how are preliminary activities assessed?

Methodological Answer:

  • Kinase inhibition assays : Test against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
  • Cellular viability assays : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
  • Target engagement : Surface plasmon resonance (SPR) or thermal shift assays validate direct binding to hypothesized targets .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve scalability for preclinical studies?

Methodological Answer:

  • Design of Experiments (DoE) : Screen solvent/base combinations (e.g., DMF vs. acetonitrile; NaH vs. DBU) to identify optimal conditions .
  • Catalyst optimization : Transition metal catalysts (e.g., Pd/C for deprotection steps) enhance regioselectivity .
  • Purification strategies : Replace column chromatography with recrystallization or pH-dependent extraction for cost-effective scale-up .

Q. How do structural modifications (e.g., substituent variations) affect bioactivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Synthesize derivatives with altered substituents (e.g., 4-methylphenyl → 4-fluorophenyl) and compare IC₅₀ values .
  • Computational docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets and prioritize synthetic targets .

Q. How should contradictory data in biological activity reports be addressed?

Methodological Answer:

  • Assay standardization : Validate protocols using positive controls (e.g., staurosporine for kinase assays) and replicate across labs .
  • Meta-analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends in activity outliers .
  • Off-target profiling : Use proteome-wide affinity chromatography to rule out nonspecific binding .

Q. What computational methods are suitable for predicting metabolic stability?

Methodological Answer:

  • CYP450 metabolism prediction : Use Schrödinger’s ADMET Predictor or SwissADME to identify labile sites (e.g., sulfanyl or acetamide groups) .
  • Molecular dynamics (MD) : Simulate hepatic microsomal environments to assess hydrolysis susceptibility .

Q. How can in vitro-to-in vivo translation challenges be mitigated in pharmacokinetic studies?

Methodological Answer:

  • Plasma protein binding assays : Use equilibrium dialysis to measure unbound fraction and adjust dosing regimens .
  • Liver microsomal stability : Incubate with rat/human microsomes to estimate hepatic clearance .

Q. What strategies are effective for studying synergistic effects with other therapeutics?

Methodological Answer:

  • Combination index (CI) : Use Chou-Talalay method to quantify synergy in cell viability assays (e.g., CI < 1 indicates synergy) .
  • Transcriptomic profiling : RNA-seq identifies pathways upregulated in combination therapy vs. monotherapy .

Q. How can polymorphism impact formulation development, and how is it characterized?

Methodological Answer:

  • Powder X-ray diffraction (PXRD) : Compare diffraction patterns of batches to detect polymorphic forms .
  • Solubility studies : Measure equilibrium solubility in biorelevant media (e.g., FaSSIF) to select optimal polymorph .

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